molecular formula C16H18N4O2 B2620205 N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide CAS No. 2034591-52-9

N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide

Cat. No.: B2620205
CAS No.: 2034591-52-9
M. Wt: 298.346
InChI Key: CUVJEYHQNNMPRA-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture incorporates pyrazine and pyridine rings, heterocyclic systems widely recognized for their versatility in drug discovery and material science . The pyrazine-2-carboxamide core is a established pharmacophore, with documented applications in the development of antimicrobial agents . Research on closely related pyrazine carboxamide structures has demonstrated potent activity against challenging bacterial pathogens, including extensively drug-resistant (XDR) Salmonella Typhi , highlighting the potential of this chemical class in addressing antibiotic resistance . Furthermore, analogous compounds have shown promise as enzyme inhibitors, with one study reporting pyrazine carboxamide derivatives as potent inhibitors of alkaline phosphatase, a relevant target in several disease contexts . The inclusion of a tetrahydropyran (oxan-4-yl) moiety is a common strategy in lead optimization, as this fragment can favorably influence a compound's physicochemical properties and pharmacokinetic profile. This compound is primarily valuable as a building block for constructing more complex molecular entities or as a probe for investigating new biological targets. Its potential mechanisms of action, inferred from related molecules, may involve disruption of microbial cell integrity or interference with key enzymatic pathways . This product is intended for research applications in a controlled laboratory environment.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(14-11-18-6-7-19-14)20-15(12-3-8-22-9-4-12)13-2-1-5-17-10-13/h1-2,5-7,10-12,15H,3-4,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVJEYHQNNMPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of pyrazine-2-carboxylic acid with an appropriate amine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Structural Analogues in Carboxamide Derivatives

(a) Imidazopyridine Carboxamides

Compounds such as 7-(pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (9) and 6-(pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide (15) share the tetrahydropyran and pyridinyl substituents but differ in their heterocyclic cores (imidazopyridine vs. pyrazine). Key differences include:

  • Synthetic Yields : Compound 9 was synthesized with a 34% yield via Suzuki coupling, while 15 had a lower yield (9%) due to steric hindrance in the coupling step .
  • Mass Spectrometry : Both compounds exhibit HRMS (ESI) values of m/z 337.1659 [M+H]+, confirming their molecular formulas .
  • Biological Relevance : These imidazopyridine derivatives were designed as GSK-3β inhibitors, highlighting the role of the carboxamide linker in target binding .
(b) Pyrazine-2-Carboxamide Derivatives
  • N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide : Synthesized via a nucleophilic substitution reaction (72% yield), this compound lacks the tetrahydropyran moiety but shares the pyrazine-carboxamide backbone. Its $^1$H NMR data (e.g., δ 9.67 ppm for the amide proton) align with the electronic effects of the pyrazine ring .
  • N-[(E)-Pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide: This Schiff base derivative (CAS 1239766-80-3) replaces the tetrahydropyran group with a pyridinylmethyleneamino substituent, demonstrating the versatility of pyrazine-carboxamide in forming stable imine linkages .

Substituent Effects on Physicochemical Properties

(a) Tetrahydropyran (Oxan-4-yl) Substituent
  • Synthetic Accessibility : The oxan-4-yl group is frequently introduced via reductive amination or nucleophilic substitution. For example, 7-bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (22) was synthesized in 78% yield using 1-(oxan-4-yl)methanamine, emphasizing the efficiency of this approach .
  • Solubility and Stability : The oxan-4-yl group enhances solubility in polar solvents due to its oxygen atom, as observed in compound 9 (CDCl3-soluble for NMR analysis) .
(b) Pyridin-3-yl Substituent
  • Electronic Effects : Pyridin-3-yl groups contribute to π-π stacking interactions in biological targets. For instance, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7) leverages the electron-withdrawing trifluoromethyl group to modulate binding affinity .

Analytical and Spectroscopic Comparisons

Compound Name Core Structure Key Spectral Data (NMR, MS) Yield Reference
N-[(Oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (22) Imidazopyridine $^1$H NMR (CDCl3): δ 8.58 (s, 1H), 3.72–3.62 (m, 2H); LC-MS: m/z 338.0 [M+H]+ 78%
7-(Pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (9) Imidazopyridine HRMS (ESI): m/z 337.1659 [M+H]+; $^13$C NMR: δ 163.4 (C=O), 139.8 (pyridinyl C) 34%
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Pyrazine $^1$H NMR (CDCl3): δ 9.67 (s, 1H, NH), 8.80 (s, 1H, pyrazine); Elemental analysis: C 63.27% 72%
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine-pyridinyl $^1$H NMR (CDCl3): δ 8.48–8.40 (m, pyridinyl H); HRMS: m/z 410.1815 [M+H]+ N/A

Key Trends and Insights

Synthetic Yields : Carboxamides with bulkier substituents (e.g., tetrahydropyran) often exhibit lower yields due to steric challenges .

Biological Activity : Imidazopyridine derivatives show promise as kinase inhibitors, while pyrazine-carboxamides are less explored in this context .

Spectroscopic Consistency : The amide proton in pyrazine-carboxamides consistently appears downfield (δ ~9.5–9.7 ppm) in $^1$H NMR, reflecting strong hydrogen bonding .

Biological Activity

N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a pyrazine core substituted with an oxane and pyridine moiety. Its synthesis typically involves coupling reactions facilitated by agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond between furan derivatives and amines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative showed IC50 values ranging from 3.19 to 8.90 µM against the HCT116 colorectal cancer cell line .

Antimicrobial Effects

The compound has been investigated for its antimicrobial properties. Pyrazine derivatives have demonstrated activity against a range of bacterial strains, suggesting a potential role in treating infections .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Its structural components allow it to interact with active sites of specific enzymes, potentially leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, inhibiting enzyme activity. The furan ring can interact with enzyme active sites, while the pyridine component facilitates hydrogen bonding with amino acid residues in the enzyme structure.

Case Studies

  • Inhibition of Kinases : A study focused on pyrazine derivatives demonstrated their ability to inhibit Pim kinases, which are implicated in cancer progression. Compounds similar to this compound showed IC50 values as low as 10 nM for Pim-2 kinase inhibition .
  • Neuroprotective Effects : Research on cinnamic acid–pyrazine derivatives indicated enhanced neuroprotective effects in human microvascular endothelial cells under oxidative stress conditions. This suggests that compounds with similar structures may contribute positively to neurological health .

Data Tables

Activity IC50/EC50 Values Cell Lines/Targets
Anticancer3.19 - 8.90 µMHCT116 (colorectal cancer)
Kinase Inhibition10 - 12 nMPim kinases
Neuroprotection3.55 µMHMEC-2 (human microvascular cells)
AntimicrobialVariesVarious bacterial strains

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